N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase B-cell lymphoma 2 (BCL-2). This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and multiple myeloma.
Wirkmechanismus
N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide targets the BCL-2 protein, which is a key regulator of apoptosis. BCL-2 is overexpressed in many types of cancer, leading to increased cell survival and resistance to chemotherapy. This compound binds to the BH3 domain of BCL-2, which disrupts the interaction between BCL-2 and its pro-apoptotic partners, such as BIM and BAK. This leads to the activation of the intrinsic apoptotic pathway and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice. The compound is metabolized primarily by cytochrome P450 enzymes in the liver. In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory activity in preclinical models of rheumatoid arthritis and lupus nephritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide is its specificity for BCL-2, which reduces the risk of off-target effects. However, this also limits the potential applications of the compound to cancers that overexpress BCL-2. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which makes it difficult to predict the potential side effects and optimal dosing regimens.
Zukünftige Richtungen
For N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide research include the evaluation of its efficacy in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. The development of biomarkers to predict response to this compound treatment could also help identify patients who are most likely to benefit from this therapy. Additionally, the investigation of potential resistance mechanisms to this compound could lead to the development of novel combination therapies to overcome resistance. Finally, the optimization of the synthesis method and formulation of this compound could improve its pharmacokinetic properties and facilitate its translation into clinical use.
In conclusion, this compound is a promising small molecule inhibitor that targets BCL-2 and has shown anti-tumor activity in preclinical models of cancer. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential applications in combination with other anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide has been extensively studied in preclinical models of cancer, and the results have shown promising anti-tumor activity. In vitro studies have demonstrated that this compound inhibits the growth and survival of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies using mouse models of leukemia, lymphoma, and multiple myeloma have shown that this compound can significantly reduce tumor growth and prolong survival.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O/c20-13-6-8-14(9-7-13)26-18(27)16-5-2-10-24-17(16)25-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIGWLSOTUPDSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.